molecular formula C21H22Cl2N4 B2639068 Serdemetan CAS No. 881202-16-0

Serdemetan

Cat. No.: B2639068
CAS No.: 881202-16-0
M. Wt: 401.34
InChI Key: DVFXABLZWONTKS-UHFFFAOYSA-N
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Description

Serdemetan, also known as JNJ-26854165, is a novel small molecule initially developed by Johnson & Johnson Pharmaceutical R&D. It is a tryptamine derivative that functions as an antagonist to the E3 ubiquitin-protein ligase Mdm2. This compound has garnered significant attention due to its ability to induce the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

The synthesis of Serdemetan involves several steps, starting with the preparation of the indole derivative. The key synthetic route includes the following steps:

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Serdemetan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the indole and pyridine rings, to form various analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Serdemetan exerts its effects by antagonizing the Mdm2 protein, which is an E3 ubiquitin-protein ligase that mediates the ubiquitination and subsequent degradation of p53. By inhibiting Mdm2, this compound stabilizes p53, leading to its accumulation and activation. This results in the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to affect the Mdm2-HIF1α axis, leading to decreased levels of glycolytic enzymes and impacting cell survival under hypoxic conditions .

Comparison with Similar Compounds

Serdemetan is unique compared to other Mdm2 antagonists due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its ability to synergize with DNA-damaging agents and its impact on the Mdm2-HIF1α axis, which is not observed with all Mdm2 antagonists .

Properties

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGSUKYESLWKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236830
Record name Serdemetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881202-45-5
Record name Serdemetan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serdemetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Serdemetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERDEMETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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